molecular formula C17H21BrN2O4 B5125747 isobutyl 4-(3-bromo-4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate CAS No. 5478-85-3

isobutyl 4-(3-bromo-4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No. B5125747
CAS RN: 5478-85-3
M. Wt: 397.3 g/mol
InChI Key: LENMZVAOZCPACP-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Synthesis Approaches : Pyrimidine derivatives are often synthesized via cyclization reactions, modifications of existing pyrimidine structures, or through the Biginelli reaction, a multicomponent reaction involving aldehydes, β-keto esters, and urea or thiourea (B. J. Mohan et al., 2014).

Molecular Structure Analysis

  • Molecular Conformation : Pyrimidine rings in derivatives are often planar with significant displacements in the ring-substituent atoms, affecting the electronic structures and molecular interactions (Jorge Trilleras et al., 2009).
  • Hydrogen Bonding : Pyrimidine derivatives frequently exhibit hydrogen bonding, forming distinctive molecular sheets and chains, which are essential for their chemical behavior and interactions (J. Cobo et al., 2009).

Chemical Reactions and Properties

  • Reactivity : Pyrimidine derivatives show varied chemical reactivity, forming Schiff bases with primary amines and undergoing transformations with nucleophiles (O. Farouk et al., 2021).
  • Ring Transformations : These compounds can undergo ring transformations under specific conditions, leading to the formation of different pyrimidine structures (M. Sedlák et al., 2003).

Physical Properties Analysis

  • Solubility and Melting Points : The solubility and melting points of pyrimidine derivatives can vary significantly based on the substituents attached to the pyrimidine ring. These properties are influenced by the molecular structure and intermolecular interactions.

Chemical Properties Analysis

  • Electron Distribution : The electron distribution in pyrimidine derivatives is influenced by the substituents, affecting their polarity and chemical reactivity (D. J. Brown et al., 1977).
  • Intermolecular Interactions : Hydrogen bonding and pi-pi stacking interactions are common, influencing their chemical properties and reactivity (J. Portilla et al., 2005).

properties

IUPAC Name

2-methylpropyl 4-(3-bromo-4-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BrN2O4/c1-9(2)8-24-16(21)14-10(3)19-17(22)20-15(14)11-5-6-13(23-4)12(18)7-11/h5-7,9,15H,8H2,1-4H3,(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENMZVAOZCPACP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)OC)Br)C(=O)OCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90385914
Record name STK654795
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5478-85-3
Record name STK654795
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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